
邻苯二甲酸二正壬酯-3,4,5,6-d4
描述
Di-n-nonyl phthalate-3,4,5,6-d4 is a deuterated phthalate ester, often used in scientific research for its unique properties. The compound is also known as phthalic acid, bis-n-nonyl ester D4. It is characterized by the presence of deuterium atoms, which replace hydrogen atoms at specific positions on the benzene ring, making it useful in various analytical and research applications.
科学研究应用
Di-n-nonyl phthalate-3,4,5,6-d4 has significant applications in various fields:
Chemistry: Used as a standard in NMR spectroscopy due to its deuterium content.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance polymers and plasticizers.
作用机制
Target of Action
It is known that phthalates, in general, are often associated with endocrine disruption, implying that their targets could be endocrine-related proteins or receptors .
Mode of Action
It is known that phthalates can mimic or antagonize the actions of endogenous hormones, which may lead to alterations in hormone regulation .
Biochemical Pathways
Given the potential endocrine-disrupting properties of phthalates, it is plausible that the compound could impact hormone synthesis, secretion, transport, binding, action, or elimination .
Pharmacokinetics
It is noted that the incorporation of deuterium (d) into drug molecules, as in this compound, can potentially affect their pharmacokinetic and metabolic profiles .
Result of Action
Given the potential endocrine-disrupting properties of phthalates, it is possible that exposure to this compound could lead to alterations in hormone-dependent physiological processes .
生化分析
Biochemical Properties
Dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in the metabolism of phthalates, such as esterases and lipases. These enzymes catalyze the hydrolysis of the ester bonds in the compound, leading to the formation of monoesters and free phthalic acid. The interactions between dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate and these enzymes are crucial for understanding its metabolic fate and potential biological effects .
Cellular Effects
Dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound may lead to changes in the expression of genes involved in detoxification processes, such as cytochrome P450 enzymes. Additionally, it can impact cellular metabolism by affecting the activity of enzymes involved in lipid metabolism, leading to alterations in lipid homeostasis .
Molecular Mechanism
The molecular mechanism of action of dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, such as esterases and lipases, inhibiting their activity and preventing the hydrolysis of ester bonds. This inhibition can lead to the accumulation of the compound and its metabolites in cells, resulting in various biological effects. Additionally, dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Studies have shown that prolonged exposure to dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate can lead to persistent changes in cellular function, such as alterations in gene expression and enzyme activity. These long-term effects are important for understanding the potential risks associated with chronic exposure to the compound .
Dosage Effects in Animal Models
The effects of dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can induce toxic or adverse effects, such as liver and kidney damage. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound exerts its biological effects. Understanding these dosage effects is crucial for assessing the safety and potential risks of dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate in various applications .
Metabolic Pathways
Dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate is involved in several metabolic pathways, primarily those related to the metabolism of phthalates. The compound is hydrolyzed by esterases and lipases to form monoesters and free phthalic acid. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. The interactions between dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate and these metabolic enzymes are essential for understanding its biotransformation and potential biological effects .
Transport and Distribution
Within cells and tissues, dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For example, the compound may bind to lipid-binding proteins, facilitating its transport to lipid-rich regions of the cell. Understanding the transport and distribution of dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate is important for elucidating its cellular effects and potential toxicity .
Subcellular Localization
The subcellular localization of dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in lipid metabolism. The subcellular localization of dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate is crucial for understanding its role in cellular processes and potential biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with nonanol in the presence of a deuterium source. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The deuterium atoms are introduced through the use of deuterated reagents or solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Di-n-nonyl phthalate-3,4,5,6-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The deuterium atoms on the benzene ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Phthalic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Halogenated or other functionalized benzene derivatives.
相似化合物的比较
Similar Compounds
Di-n-nonyl phthalate: Similar in structure but lacks deuterium atoms.
Diethyl phthalate: A smaller ester with different alkyl groups.
Dibutyl phthalate: Another phthalate ester with shorter alkyl chains.
Uniqueness
Di-n-nonyl phthalate-3,4,5,6-d4 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct spectroscopic properties. This makes it particularly valuable in analytical and research applications where precise identification and tracking are essential.
属性
IUPAC Name |
dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-3-5-7-9-11-13-17-21-29-25(27)23-19-15-16-20-24(23)26(28)30-22-18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3/i15D,16D,19D,20D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROMNWUQASBTFM-BFNLLCNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCCC)C(=O)OCCCCCCCCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101334671 | |
| Record name | Dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101334671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202865-43-7 | |
| Record name | Dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101334671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1202865-43-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


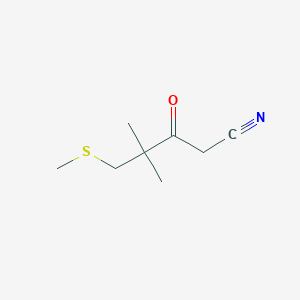
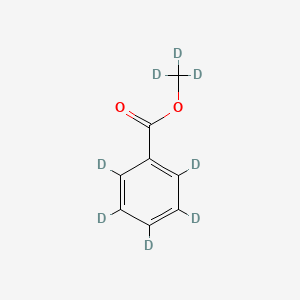
![(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1456356.png)


![2,6-dibromo-4,8-dihexylthieno[2,3-f][1]benzothiole](/img/structure/B1456360.png)
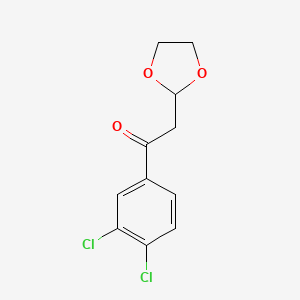
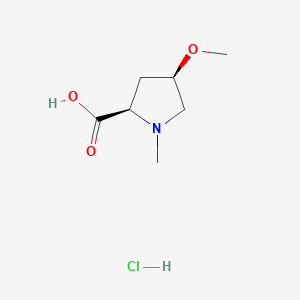
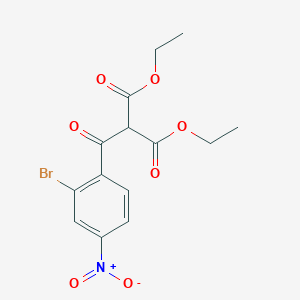
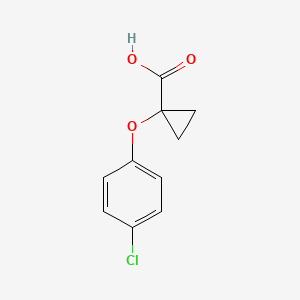
![2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride](/img/structure/B1456368.png)
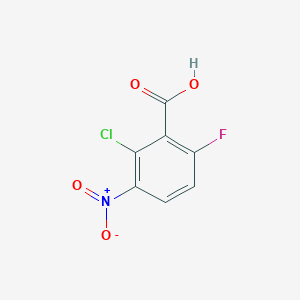
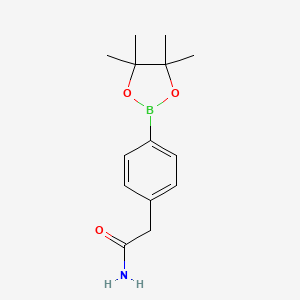
![Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride](/img/structure/B1456373.png)
